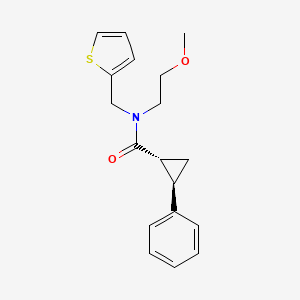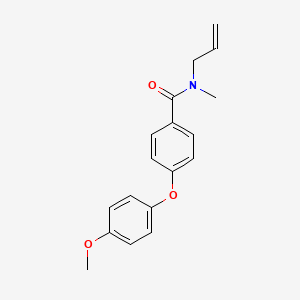
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide, also known as CTDP-1, is a cyclopropane-containing compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects such as reducing the production of reactive oxygen species, modulating the activity of various enzymes, and regulating the expression of various genes. (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has also been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
实验室实验的优点和局限性
One advantage of using (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide in lab experiments is its ability to selectively target specific signaling pathways and modulate gene expression. Another advantage is its relatively low toxicity compared to other compounds with similar therapeutic potential. One limitation of using (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
For (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide research include further elucidating its mechanism of action, optimizing its synthesis method, and exploring its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic diseases. Additionally, the development of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide derivatives with improved solubility and efficacy may also be explored.
合成方法
The synthesis of (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide involves the reaction of (1R,2R)-cyclopropanedicarboxylic acid with 2-phenyl-N-(2-thienylmethyl)ethanamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then reacted with 2-methoxyethylamine to yield (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide.
科学研究应用
(1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, (1R*,2R*)-N-(2-methoxyethyl)-2-phenyl-N-(2-thienylmethyl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
(1R,2R)-N-(2-methoxyethyl)-2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-10-9-19(13-15-8-5-11-22-15)18(20)17-12-16(17)14-6-3-2-4-7-14/h2-8,11,16-17H,9-10,12-13H2,1H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCRTJMDBZLVMO-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=CC=CS1)C(=O)[C@@H]2C[C@H]2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)

![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)


![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)
![N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B5902439.png)
![N-ethyl-2-methyl-N-(pyridin-4-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5902449.png)
![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)

amine](/img/structure/B5902464.png)
![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![4'-(3,3-dimethylbutyl)-1-(isoxazol-3-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5902487.png)